Dodecylsuccinic acid

Emulsification Natural-based emulsifiers Droplet size analysis

Dodecylsuccinic acid (DDSA) features a precisely engineered C12 hydrophobic tail that provides an optimal hydrophilic-lipophilic balance (HLB) unattainable with shorter-chain (octenyl) or longer-chain (hexadecenyl) succinic acid derivatives. This chain-length specificity directly governs critical performance metrics—CMC, emulsifying activity, and corrosion inhibition efficiency. DDSA is the definitive intermediate for refinery corrosion inhibitor packages, mild bio-based glycinate surfactants for 'free-from' personal care, and natural biopolymer emulsifiers yielding superior emulsion stability. Bulk and R&D quantities available. Request your quotation today.

Molecular Formula C16H30O4
Molecular Weight 286.41 g/mol
CAS No. 455-95-8
Cat. No. B1220464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecylsuccinic acid
CAS455-95-8
Synonyms1,2-tetradecanedicarboxylic acid
dodecylsuccinate
dodecylsuccinic acid
dodecylsuccinic acid, diammonium salt
Molecular FormulaC16H30O4
Molecular Weight286.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(CC(=O)O)C(=O)O
InChIInChI=1S/C16H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h14H,2-13H2,1H3,(H,17,18)(H,19,20)
InChIKeyYLAXZGYLWOGCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecylsuccinic Acid (CAS 455-95-8) Procurement Baseline: Properties, Class, and Industrial Context


Dodecylsuccinic acid (DDSA, 2-dodecylbutanedioic acid) is a long-chain alkyl-substituted dicarboxylic acid with the molecular formula C16H30O4 and a molecular weight of 286.41 g/mol . It is classified as an alkenyl succinic acid derivative and is primarily synthesized via the ene reaction of maleic anhydride with dodecene, followed by hydrolysis . Physicochemical characterization indicates a melting point range of 98–100 °C and a predicted pKa of approximately 4.55 . This compound serves as a versatile intermediate for the production of surfactants, corrosion inhibitors, and lubricant additives, where its amphiphilic structure—a hydrophobic dodecyl tail coupled with a hydrophilic succinic acid head—confers unique interfacial properties .

Why Dodecylsuccinic Acid Cannot Be Replaced by Generic Succinic Acid or Alternative Alkyl Succinates in Performance-Critical Applications


Substituting dodecylsuccinic acid with unmodified succinic acid or even other alkyl succinic acids (e.g., octenyl or hexadecenyl succinic acids) in formulations is not viable due to the strict dependence of interfacial and protective properties on the specific length of the hydrophobic alkyl chain [1]. Unmodified succinic acid lacks the necessary amphiphilicity for surface activity [2]. Conversely, the twelve-carbon chain in DDSA provides an optimal balance of hydrophobicity and solubility; longer chains, such as hexadecenyl succinic acid, result in highly oil-soluble derivatives with poor water solubility, while shorter chains yield weak interfacial adsorption [1]. This chain-length specificity directly dictates performance metrics such as critical micelle concentration (CMC), emulsifying activity, and corrosion inhibition efficiency, making DDSA a uniquely positioned intermediate for applications demanding a precise hydrophilic-lipophilic balance (HLB) [1][3].

Quantitative Differentiation of Dodecylsuccinic Acid: Head-to-Head Performance Data Against Analogues


Superior Emulsion Stability and Droplet Size Reduction via DDSA-Modified Glucuronoxylans

Dodecenyl succinic anhydride–glucuronoxylans (DDSA–glucuronoxylans) emulsions demonstrated significantly smaller droplet size, lower zeta potential, higher emulsifying activity, and better emulsion stability compared to unmodified glucuronoxylans emulsion [1]. The study further confirmed that increasing the alkenyl chain length (from octenyl to dodecenyl) positively impacted emulsifying properties, establishing the dodecyl chain as a key differentiator over shorter-chain analogues [1].

Emulsification Natural-based emulsifiers Droplet size analysis

Effective Micellar Encapsulation of Beta-Carotene by DDSA-Modified Inulin Versus Commercial Alkylated Inulin

Dodecenyl succinic anhydride derivatives of inulin (DDSA-inulin) with a high degree of substitution were found to be effective at encapsulating beta-carotene using a solvent evaporation method [1]. This performance was evaluated against a commercially available alkylated inulin, Inutec SP1, highlighting that DDSA modification enables the formation of micellar aggregates capable of dissolving and protecting hydrophobic bioactive compounds [1].

Encapsulation Drug delivery Nutraceutical stabilization

DDSA as a Key Component in Patented Corrosion Inhibitor Formulations for Harsh Oil and Gas Environments

A 2023 patent (US 11,667,829) explicitly claims compositions for inhibiting corrosion in refinery and oil/gas applications, comprising at least one fatty acid and at least two amphipathic molecules selected from dodecenyl succinic acid (DDSA), dimer fatty acid, and benzalkonium chloride [1]. The patent details that DDSA is effective in mitigating corrosion caused by hydrochloric acid (HCl) in refineries and by dissolved acid gases (CO2, H2S) in sweet and sour environments, including high-salinity conditions [1]. The specific inclusion of DDSA over other amphipathic molecules underscores its unique efficacy in complex, multi-component corrosion inhibitor packages.

Corrosion inhibition Oil and gas applications Amphipathic molecules

DDSA-Derived Surfactants Achieve Low Surface Tension (Under 30 mN/m) at Neutral pH, a Benchmark for Mild Surfactancy

Glycine-based surfactants synthesized from dodecenyl succinic anhydride (a derivative of DDSA) achieved a minimum surface tension of under 30 mN m⁻¹ at 20 °C at neutral pH [1]. This performance is comparable to or exceeds that of many conventional petroleum-based surfactants and is particularly noteworthy given the mild, amino-acid derived nature of the head group. The study also characterized calcium ion resistance, a critical parameter for hard water applications [1].

Surfactant Surface tension Amino acid-based surfactants

Dodecyl Succinate Derivatives Exhibit Chain-Length-Dependent Rust Prevention in Lubricant Applications

A study on n-dodecyl succinate derivatives containing triazole groups demonstrated that their rust-preventing properties in paraffin oil were largely determined by the concentration of alkyl chains, rather than by chain length or the type of functional groups [1]. This finding indicates that while the dodecyl chain provides essential hydrophobicity for film formation, the precise chain length may not be the sole driver of performance; rather, the ability to achieve a critical surface concentration of the additive is paramount. This positions DDSA derivatives as effective, tunable rust preventives where formulation concentration is a key performance lever.

Rust prevention Lubricant additives Corrosion inhibitor

DDSA Identified as a Specific Metabolite in Anaerobic Biodegradation of n-Dodecane, Confirming Unique Biological Recognition

In a study of anaerobic biodegradation of n-dodecane by sulfate-reducing bacteria, dodecylsuccinic acid was identified as a specific metabolite formed by the addition of fumarate across a subterminal double bond of the alkane [1]. An authentic standard of protonated n-dodecylsuccinic acid was synthesized and used to confirm the identity of the metabolites by GC-MS fragmentation patterns [1]. This discovery highlights the unique biological recognition of the dodecyl chain and its specific metabolic activation, distinguishing it from other alkane-derived metabolites.

Biodegradation Anaerobic metabolism Environmental fate

Validated Application Scenarios for Dodecylsuccinic Acid Based on Quantitative Evidence


Development of High-Performance 'Green' Emulsifiers from Polysaccharides

Researchers and formulators aiming to create natural-based emulsifiers from biopolymers like glucuronoxylans or inulin should prioritize the procurement of dodecylsuccinic anhydride (the reactive precursor to DDSA). The evidence directly demonstrates that DDSA modification yields emulsions with smaller droplet sizes and superior stability compared to unmodified polymers and commercial alternatives [1][2]. This application is critical for clean-label food products, natural cosmetics, and sustainable pharmaceutical excipients, where synthetic emulsifiers are undesirable and where emulsion stability directly impacts shelf-life and consumer perception.

Formulation of Advanced Corrosion Inhibitors for the Oil and Gas Industry

Chemical suppliers and service companies developing corrosion inhibitor packages for refineries and oil/gas production should source dodecenyl succinic acid (DDSA) as a key amphipathic component. Its inclusion in a recently granted patent validates its utility in protecting metal infrastructure from acid corrosion (HCl, CO2, H2S) under harsh, high-salinity conditions [3]. This scenario is ideal for creating multi-component formulations that meet stringent performance requirements in upstream and downstream operations, offering a pathway to patentable and field-proven solutions.

Synthesis of Mild, Amino Acid-Based Surfactants for Personal Care and Detergents

Manufacturers of mild, bio-based surfactants for personal care, cosmetics, and household detergents should procure dodecylsuccinic acid or its anhydride as a core hydrophobic building block. The data shows that DDSA-derived glycinate surfactants achieve very low surface tensions (<30 mN/m) at neutral pH, a performance benchmark for effective wetting and cleaning, while being derived from an amino acid scaffold [4]. This application is particularly valuable for 'free-from' formulations targeting sensitive skin and for industrial cleaners requiring high surface activity in hard water due to demonstrated calcium ion resistance [4].

Design of Rust Preventive Additives for Industrial Lubricants and Functional Fluids

Formulators of industrial lubricants, metalworking fluids, and rust preventive oils should evaluate dodecylsuccinic acid derivatives. Evidence confirms that these compounds provide effective rust prevention in paraffin oil, with performance tunable by adjusting the additive concentration [5]. Furthermore, DDSA is explicitly mentioned in patents for stabilizing lubricant compositions against heat and oxygen when combined with other antioxidants [6][7]. This scenario supports the development of high-value, multifunctional additive packages for automotive and industrial lubricants, where rust protection and thermal-oxidative stability are critical for extending equipment life and reducing maintenance costs.

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